molecular formula C17H11N3O B189264 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile CAS No. 79225-55-1

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B189264
CAS RN: 79225-55-1
M. Wt: 273.29 g/mol
InChI Key: PPWYWNPYONMTBG-UHFFFAOYSA-N
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Description

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

Mechanism Of Action

The exact mechanism of action of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the growth and proliferation of cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation.

Biochemical And Physiological Effects

Studies have shown that 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, the compound has been reported to exhibit anti-inflammatory and analgesic activities.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile in lab experiments is its potential application in drug development. The compound has been reported to exhibit significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using the compound in lab experiments is the lack of information regarding its toxicity and safety profile.

Future Directions

There are several future directions for the investigation of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile. One of the key areas of research is the further investigation of its potential use as an anticancer agent. Studies have shown that the compound exhibits significant activity against various cancer cell lines, making it a promising candidate for further investigation. Additionally, further investigation is needed to determine the exact mechanism of action of the compound and its potential use as an anti-inflammatory and analgesic agent. Finally, more research is needed to investigate the toxicity and safety profile of the compound, which is essential for its potential use in drug development.
Conclusion
In conclusion, 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is a promising compound with potential applications in drug development. The compound has been shown to exhibit significant anticancer, antifungal, and antibacterial activities, as well as anti-inflammatory and analgesic activities. However, further investigation is needed to determine its exact mechanism of action and toxicity and safety profile.

properties

CAS RN

79225-55-1

Product Name

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

Molecular Formula

C17H11N3O

Molecular Weight

273.29 g/mol

IUPAC Name

6-oxo-3,4-diphenyl-1H-pyridazine-5-carbonitrile

InChI

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)16(19-20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,20,21)

InChI Key

PPWYWNPYONMTBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C#N

Other CAS RN

79225-55-1

solubility

17.2 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzil 63.1 grams (0.3 mole) along with 30 grams (0.3 mole) of cyanoacetohydrazide in 200 mls of dimethylformamide was heated at 110° C. for five hours. The solution was cooled and the precipitant solid was filtered and washed with ethyl alcohol. The filtrate was vacuum distilled and the residual solid was washed with ethyl alcohol and filtered. There was isolated 74.5 grams, a 95% yield, of a solid which melted at 280°-281° C. Calculated for C17H11N3O, C, 74.7; H, 4.1; N, 15.4. Found: C, 74.4; H, 4.16; N, 15.2. The infrared spectra showed the nitrile at 4.5μ; the ##STR57## band for an amide at 6.0μ.
Quantity
63.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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